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For Researchers, Scientists, and Drug Development Professionals

Abstract
AZD6918 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor

kinases (Trk). This document provides a comprehensive overview of the discovery and initial

synthesis of AZD6918, including its mechanism of action, key biological data, and detailed

experimental protocols. The information is intended for researchers, scientists, and

professionals involved in the field of drug discovery and development.

Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases

that play a crucial role in the development and function of the nervous system.[1][2]

Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as

an oncogenic driver in a variety of adult and pediatric cancers.[2] This has led to the

development of targeted Trk inhibitors as a promising therapeutic strategy. AZD6918 emerged

from discovery efforts to identify potent and selective small molecule inhibitors of the Trk

kinases.

Discovery and Biological Activity
AZD6918 was identified as a novel and potent inhibitor of Trk tyrosine kinases.[2][3] Preclinical

studies have demonstrated its ability to induce cell death in cancer cells with dysregulated Trk

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1666230?utm_src=pdf-interest
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.medchemexpress.com/azd6918.html
https://pubmed.ncbi.nlm.nih.gov/25700942/
https://pubmed.ncbi.nlm.nih.gov/25700942/
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25700942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623105/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


signaling.[3] Specifically, in neuroblastoma cell lines expressing TrkB, AZD6918 treatment led

to apoptosis.[3] Furthermore, it was shown to enhance the cytotoxic effects of conventional

chemotherapy agents like etoposide, both in vitro and in vivo.[3]

Mechanism of Action
AZD6918 functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the

active site of the kinase, it blocks the phosphorylation of downstream signaling molecules,

thereby inhibiting the activation of pro-survival and proliferative pathways.

Signaling Pathway of Trk Inhibition by AZD6918
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Caption: Trk signaling pathway and the inhibitory action of AZD6918.
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While the primary publications detailing the initial discovery and full preclinical data package of

AZD6918 are not publicly available, the following information has been compiled from available

sources. It should be noted that a comprehensive dataset on kinase selectivity and cell-based

assays is not available in the public domain.

Property Value

IUPAC Name

(S)-5-Fluoro-2-[[1-(4-

fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-

pyrazol-3-yl)amino]nicotinonitrile

CAS Number 905585-60-6

Molecular Formula C₂₀H₂₀F₂N₆O

Molecular Weight 398.42 g/mol

Initial Synthesis of AZD6918
Detailed experimental protocols for the synthesis of AZD6918 are not publicly available in peer-

reviewed journals. The following proposed synthetic scheme is based on analogous chemical

syntheses for similar compounds and general principles of medicinal chemistry. The specific

reagents, reaction conditions, and yields would have been optimized during the drug discovery

process.

Proposed Synthetic Pathway for AZD6918
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2,6-Dichloro-5-fluoronicotinonitrile 6-Chloro-2-((S)-1-(4-fluorophenyl)ethylamino)
-5-fluoronicotinonitrile

 Nucleophilic Aromatic
 Substitution AZD6918

((S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-
[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile)

 Buchwald-Hartwig
 Amination

(S)-1-(4-fluorophenyl)ethanamine

5-Isopropoxy-1H-pyrazol-3-amine
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Caption: A plausible synthetic route for the preparation of AZD6918.

Experimental Protocols (Hypothetical)
The following are hypothetical experimental procedures based on the proposed synthetic

pathway.

Step 1: Synthesis of 6-Chloro-2-(((S)-1-(4-fluorophenyl)ethyl)amino)-5-fluoronicotinonitrile

(Intermediate 1)

To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable aprotic solvent such as N,N-

dimethylformamide (DMF) would be added (S)-1-(4-fluorophenyl)ethanamine and a non-

nucleophilic base (e.g., diisopropylethylamine). The reaction mixture would be stirred at an

elevated temperature until the reaction is complete, as monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction

would be worked up by partitioning between an organic solvent and water, followed by

purification of the crude product by column chromatography to yield Intermediate 1.
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Step 2: Synthesis of AZD6918

A mixture of Intermediate 1, 5-isopropoxy-1H-pyrazol-3-amine, a palladium catalyst (e.g.,

Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate)

in an appropriate solvent (e.g., dioxane) would be heated under an inert atmosphere. The

reaction progress would be monitored by LC-MS. After completion, the reaction mixture would

be filtered, concentrated, and the residue purified by column chromatography to afford

AZD6918.

Clinical Development and Future Perspectives
AZD6918 entered Phase I clinical trials for the treatment of advanced solid malignancies.

However, the development of AZD6918 was discontinued due to an unfavorable

pharmacokinetic profile. Despite its discontinuation, the discovery of AZD6918 and other Trk

inhibitors has paved the way for the successful development of next-generation Trk inhibitors

that are now approved for the treatment of TRK fusion-positive cancers. The learnings from the

development of early Trk inhibitors like AZD6918 have been invaluable in understanding the

structure-activity relationships and pharmacokinetic properties required for a successful

therapeutic agent in this class.

Conclusion
AZD6918 is a potent Trk inhibitor that demonstrated promising preclinical activity. While its

clinical development was halted, the program contributed to the broader understanding of Trk

inhibition as a therapeutic strategy. The information presented in this technical guide provides

an overview of the discovery and initial synthetic approaches for AZD6918, which may be of

value to researchers in the field of oncology and medicinal chemistry.

Disclaimer: The synthetic protocols provided are hypothetical and based on general chemical

principles. The specific conditions for the synthesis of AZD6918 are proprietary to AstraZeneca

and have not been publicly disclosed in detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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